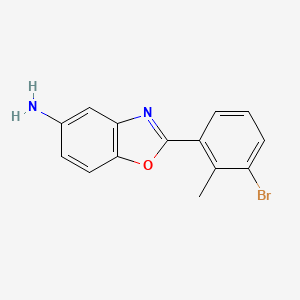
4Chloro3TrifluoromethoxyphenylboornicAcid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-Trifluoromethoxyphenylboronic Acid is an organoboron compound with the molecular formula C7H5BClF3O2. It is a white to pale yellow crystalline powder that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid typically involves the reaction of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid with boron reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
化学反応の分析
Types of Reactions: 4-Chloro-3-Trifluoromethoxyphenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Aryl amines or aryl thiols.
科学的研究の応用
4-Chloro-3-Trifluoromethoxyphenylboronic Acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Used in the development of biologically active molecules and probes for studying biological processes.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid primarily involves its role as a boronic acid in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
類似化合物との比較
4-Chloro-3-Trifluoromethoxyphenylboronic Acid can be compared with other boronic acids and derivatives, such as:
- Phenylboronic Acid
- Methylboronic Acid
- Ethylboronic Acid
- Propylboronic Acid
- Cyclopentylboronic Acid
Uniqueness: The presence of the trifluoromethoxy group in 4-Chloro-3-Trifluoromethoxyphenylboronic Acid imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to other boronic acids. This functional group also enhances the compound’s stability and solubility in organic solvents .
特性
CAS番号 |
176976-42-2 |
|---|---|
分子式 |
C14H25NO11 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




